molecular formula C20H15N3O2S B11021943 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11021943
M. Wt: 361.4 g/mol
InChI Key: QXSPVLAEXUFBFU-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thiazole ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the thiazole derivative using a carboxylation reaction to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests it could be developed into a drug for treating infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H15N3O2S/c1-25-14-6-4-5-13(11-14)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-26-20/h2-12H,1H3,(H,21,23,24)

InChI Key

QXSPVLAEXUFBFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

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